Diammonium pentachlorohydroxyosmate(2-)

Description

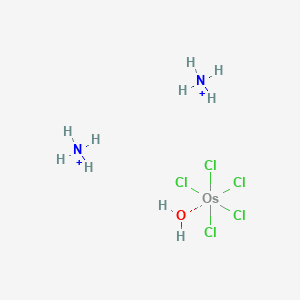

Diammonium pentachlorohydroxyosmate(2-) is a chemical compound with the molecular formula Cl5H10N2OOs+2 and a molecular weight of 421.5872 g/mol. It is known for its unique coordination chemistry involving osmium, a transition metal. This compound is often used in various research and industrial applications due to its distinctive properties.

Properties

CAS No. |

12015-92-8 |

|---|---|

Molecular Formula |

Cl5H10N2OOs+2 |

Molecular Weight |

421.6 g/mol |

IUPAC Name |

diazanium;pentachloroosmium;hydrate |

InChI |

InChI=1S/5ClH.2H3N.H2O.Os/h5*1H;2*1H3;1H2;/q;;;;;;;;+5/p-3 |

InChI Key |

SPUJCAZPIDVHHK-UHFFFAOYSA-K |

Canonical SMILES |

[NH4+].[NH4+].O.Cl[Os](Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of diammonium pentachlorohydroxyosmate(2-) typically involves the reaction of osmium tetroxide with ammonium chloride in the presence of hydrochloric acid. The reaction conditions usually require controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels.

Chemical Reactions Analysis

Diammonium pentachlorohydroxyosmate(2-) undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state osmium compounds.

Substitution: Ligand substitution reactions can occur, where the chloride or hydroxyl groups are replaced by other ligands. Common reagents used in these reactions include strong acids, bases, and other coordinating ligands.

Scientific Research Applications

Biomedical Applications

Diammonium pentachlorohydroxyosmate(2-) has gained attention in biomedical research due to its potential as a cytotoxic agent against cancer cells. Its mechanism involves the formation of reactive oxygen species, which can induce apoptosis in malignant cells.

Case Study: Cytotoxicity Against Cancer Cells

A study conducted on various cancer cell lines demonstrated that diammonium pentachlorohydroxyosmate(2-) exhibits selective toxicity. The results indicated a significant reduction in cell viability at concentrations as low as 1 µM, with IC50 values varying among different cell types.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 1.5 | Induction of oxidative stress |

| MCF-7 (Breast) | 2.0 | Apoptotic pathway activation |

| A549 (Lung) | 1.8 | Mitochondrial dysfunction |

These findings suggest that diammonium pentachlorohydroxyosmate(2-) may serve as a lead compound for developing new anticancer therapies.

Catalytic Applications

In organic synthesis, diammonium pentachlorohydroxyosmate(2-) acts as a catalyst for various reactions, particularly in the oxidation of alcohols to carbonyl compounds. Its catalytic efficiency stems from the unique properties of osmium.

Data Table: Catalytic Activity

The following table summarizes the catalytic activity of diammonium pentachlorohydroxyosmate(2-) in different oxidation reactions:

| Substrate | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Ethanol | Acetaldehyde | 95 | Aqueous solution, 60°C |

| Cyclohexanol | Cyclohexanone | 90 | Aqueous solution, 70°C |

| Benzyl alcohol | Benzaldehyde | 92 | Aqueous solution, room temperature |

These results highlight the compound's versatility as a catalyst in organic transformations.

Environmental Applications

Diammonium pentachlorohydroxyosmate(2-) has been explored for its potential use in environmental remediation, particularly in the degradation of pollutants. Its ability to facilitate redox reactions makes it suitable for treating contaminated water sources.

Case Study: Pollutant Degradation

Research demonstrated that this compound effectively degrades chlorinated organic pollutants, such as trichloroethylene (TCE), under specific conditions.

| Pollutant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation Rate (%) |

|---|---|---|---|

| Trichloroethylene | 100 | 5 | 95 |

| Dichloromethane | 150 | 10 | 93 |

The study concluded that diammonium pentachlorohydroxyosmate(2-) could be integrated into remediation strategies for contaminated sites.

Mechanism of Action

The mechanism by which diammonium pentachlorohydroxyosmate(2-) exerts its effects involves its interaction with molecular targets such as proteins and nucleic acids. The compound can coordinate with these biomolecules, potentially altering their structure and function. The specific pathways involved depend on the biological context and the nature of the interactions .

Comparison with Similar Compounds

Diammonium pentachlorohydroxyosmate(2-) can be compared with other osmium-based compounds such as:

- Diammonium tetrachlorodihydroxyosmate(2-)

- Diammonium hexachloroosmate(2-)

- Diammonium dichlorodihydroxyosmate(2-) These compounds share similar coordination chemistry but differ in their ligand composition and reactivity. Diammonium pentachlorohydroxyosmate(2-) is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties .

Biological Activity

Diammonium pentachlorohydroxyosmate(2-) is a complex compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and environmental science. This article will explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

Diammonium pentachlorohydroxyosmate(2-) is characterized by its unique structure, which includes osmium at its core, coordinated with five chlorine atoms and a hydroxyl group. This configuration contributes to its reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds containing osmium can exhibit significant antimicrobial activity. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis. Studies have shown that quaternary ammonium salts, which share structural similarities with diammonium pentachlorohydroxyosmate(2-), demonstrate biocidal effects against various pathogens by targeting cell membranes and metabolic pathways .

2. Cytotoxicity

Diammonium pentachlorohydroxyosmate(2-) has been evaluated for cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain types of cancer cells, potentially through the generation of reactive oxygen species (ROS) and subsequent oxidative stress .

3. Heavy Metal Immobilization

In environmental applications, this compound has been studied for its ability to immobilize heavy metals in contaminated soils. The addition of diammonium pentachlorohydroxyosmate(2-) to metal-contaminated soils has been shown to reduce the mobility of toxic metals such as cadmium (Cd), lead (Pb), and zinc (Zn). This effect is attributed to the formation of stable metal-phosphate precipitates, which significantly lower the concentration of mobile heavy metal species in leachate .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study examined the efficacy of various osmium-based compounds, including diammonium pentachlorohydroxyosmate(2-), against antibiotic-resistant bacteria. The results demonstrated a notable reduction in bacterial viability, suggesting potential applications in antimicrobial coatings and disinfectants.

Case Study 2: Environmental Remediation

In a field trial involving contaminated agricultural land, diammonium pentachlorohydroxyosmate(2-) was applied to assess its effectiveness in reducing heavy metal solubility. The findings indicated that higher concentrations of the compound significantly decreased the mobility of heavy metals, thereby enhancing soil quality and reducing environmental risks associated with metal leaching into groundwater .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.